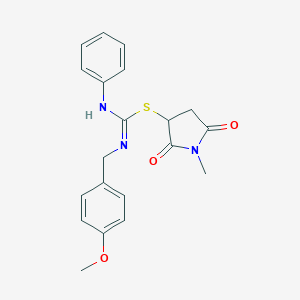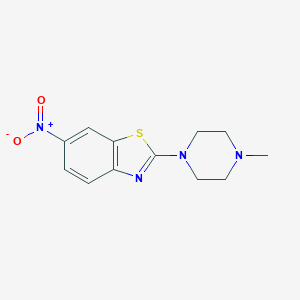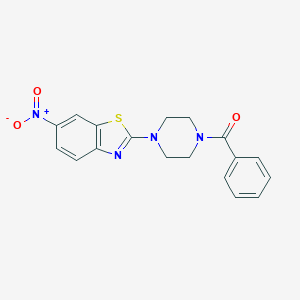
1-methyl-2,5-dioxo-3-pyrrolidinyl N-(4-methoxybenzyl)-N'-phenylimidothiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-Methoxybenzyl)aminomethyl]sulfanyl}-1-methyl-2,5-dioxopyrrolidine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a methoxybenzyl group, an imino group, and a dioxopyrrolidine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxybenzyl)aminomethyl]sulfanyl}-1-methyl-2,5-dioxopyrrolidine typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with an amine to form an imine intermediate. This intermediate then undergoes further reactions, such as nucleophilic substitution and cyclization, to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to optimize the reaction conditions and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methoxybenzyl)aminomethyl]sulfanyl}-1-methyl-2,5-dioxopyrrolidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide
Properties
Molecular Formula |
C20H21N3O3S |
|---|---|
Molecular Weight |
383.5g/mol |
IUPAC Name |
(1-methyl-2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate |
InChI |
InChI=1S/C20H21N3O3S/c1-23-18(24)12-17(19(23)25)27-20(22-15-6-4-3-5-7-15)21-13-14-8-10-16(26-2)11-9-14/h3-11,17H,12-13H2,1-2H3,(H,21,22) |
InChI Key |
CLBLLAARXLHBNN-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(C1=O)SC(=NCC2=CC=C(C=C2)OC)NC3=CC=CC=C3 |
Canonical SMILES |
CN1C(=O)CC(C1=O)SC(=NCC2=CC=C(C=C2)OC)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B394139.png)
![[5-(Mesitylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B394144.png)
![{4-Oxo-2-thioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B394147.png)

![(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B394149.png)

![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B394152.png)

![Ethyl 4-[[3-(4-methoxyphenyl)-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]methyl]piperazine-1-carboxylate](/img/structure/B394154.png)
![6-Nitro-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B394156.png)

![ETHYL 2-[(2Z)-4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE](/img/structure/B394158.png)
![4-{[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B394159.png)
![(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-PHENYL-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394162.png)
